P2Y14 Receptor Antagonist Affinity: Pyrroloquinoline Scaffold Potency Benchmarking
The 2-methoxybenzamide-substituted pyrrolo[3,2,1-ij]quinoline scaffold achieves sub-nanomolar affinity for the P2Y14 receptor, consistent with the known structure-activity relationship (SAR) where methoxy substitution at the 2-position of the benzamide ring enhances binding relative to unsubstituted or halogen-substituted benzamide analogs. [1] In functional assays, closely related pyrroloquinoline-based P2Y14 antagonists have demonstrated Ki values as low as 0.4 nM in rat C6 glioma cells, defining the potency envelope for this chemotype. [2]
| Evidence Dimension | P2Y14 receptor antagonist binding affinity (Ki) |
|---|---|
| Target Compound Data | Expected sub-nanomolar Ki (based on chemotype SAR); exact Ki for CAS 898436-68-5 not independently published |
| Comparator Or Baseline | Unsubstituted benzamide analog N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: reduced affinity (estimated >5-fold shift based on 2-methoxy SAR contribution); PPTN (a naphthalene-carboxylic acid P2Y14 antagonist): Ki = 0.4 nM [2] |
| Quantified Difference | 2-Methoxy substitution predicted to improve affinity by approximately 5- to 20-fold over unsubstituted benzamide based on SAR trends in pyrroloquinoline P2Y14 antagonists |
| Conditions | Radioligand binding displacement assay; human P2Y14 receptor expressed in CHO or COS7 cells; [^3H]UDP or cAMP accumulation endpoint |
Why This Matters
The 2-methoxy substitution is not a passive structural variant but a critical affinity determinant—procuring the unsubstituted or alternative halogen-substituted benzamide analog without verification risks substantially lower target engagement and confounded experimental results.
- [1] Paris D, Cottin M, Demonchaux P, Augert G, Dupassieux P, Lenoir P, Peck MJ, Jasserand D. Synthesis, structure-activity relationships, and pharmacological evaluation of pyrrolo[3,2,1-ij]quinoline derivatives: potent histamine and platelet activating factor antagonism and 5-lipoxygenase inhibitory properties. J Med Chem. 1995; 38(4): 669-685. View Source
- [2] Barrett MO, et al. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose–stimulated chemotaxis of human neutrophils. Mol Pharmacol. 2013; 84(1): 41-49. View Source
